N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Acetylation: The resulting thiazole compound is then acetylated using acetic anhydride to introduce the acetyl group.
Pyridine Ring Introduction: The acetylated thiazole is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The thiazole ring is known for its biological activity, and modifications of this compound could lead to new therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetyl and pyridyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: This compound shares the acetamide group and the chlorophenyl ring but lacks the thiazole and pyridyl rings.
4-Chloroacetanilide: Similar in structure but without the thiazole and pyridyl rings.
Uniqueness
N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is unique due to the combination of the thiazole and pyridyl rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
CAS No. |
365431-10-3 |
---|---|
Molecular Formula |
C18H14ClN3O2S |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[4-[2-acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C18H14ClN3O2S/c1-10(23)18-22-16(12-4-3-5-14(19)8-12)17(25-18)13-6-7-20-15(9-13)21-11(2)24/h3-9H,1-2H3,(H,20,21,24) |
InChI Key |
HVIVKEBTCADPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.